Scaffold Regiochemistry: Piperidin-2-yl vs. Piperidin-4-yl Substitution as a Key Structural Differentiator
CAS 1021089-96-2 incorporates a piperidin-2-yl linkage between the phenylsulfonyl group and the acetamide side chain, creating an undefined stereocenter at the 2-position. In contrast, the closely related EGFR-active compound NDS-41119 (N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide) positions the acetamide at the piperidine 4-position and is achiral at the point of attachment [1]. The 2-substitution pattern in the target compound constrains the acetamide vector to a distinct spatial orientation versus the 4-substituted analog, a difference that has been shown in this compound class to affect both target engagement and selectivity profiles [2]. The 2-position substitution is substantially less explored in the medicinal chemistry literature than the 4-position chemotype, which has been optimized for 5-HT₂A antagonism, factor Xa inhibition, and EGFR blockade [2][3].
| Evidence Dimension | Piperidine substitution position (attachment point of acetamide linker relative to sulfonamide) |
|---|---|
| Target Compound Data | Piperidin-2-yl substitution; one undefined stereocenter (PubChem CID 44015473); MW = 359.4 g/mol; XLogP3 = 1.7 [4] |
| Comparator Or Baseline | NDS-41119 (N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide): piperidin-4-yl substitution; no stereocenter at attachment point; EGFR IC₅₀ = 6.16 ± 0.88 μM [1] |
| Quantified Difference | Regioisomeric difference (2-yl vs. 4-yl); EGFR biochemical activity: target compound not reported in same assay; NDS-41119 active at 6.16 μM [1] |
| Conditions | Structural comparison based on published X-ray/computed structures and EGFR HTRF biochemical assay for NDS-41119 [1][4] |
Why This Matters
Users seeking novel chemical space for target identification or scaffold-hopping campaigns should recognize that the piperidin-2-yl scaffold is underrepresented in lead-optimization literature compared to the piperidin-4-yl series, offering potential intellectual property and selectivity advantages.
- [1] Lin S, Li H, Yu J, Zhang L, Yan M, Li H, Li X, Yuan S, Sun L. Inhibition of EGFR Signaling by N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl) acetamide. Anti-Cancer Agents in Medicinal Chemistry. 2017;17(11):1500-1507. doi:10.2174/1871520617666170327125251. View Source
- [2] Fletcher SR, Burkamp F, Blurton P, et al. 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT₂A Receptor Antagonists. Journal of Medicinal Chemistry. 2002;45(2):492-503. View Source
- [3] Steinmetzer T, Schweinitz A, Donnecke D. Meta-substituted phenyl sulfonyl amides of secondary amino acid amides, the production thereof, and use thereof as matriptase inhibitors. US Patent 8,569,313 B2, issued October 29, 2013. View Source
- [4] PubChem Compound Summary, CID 44015473: computed properties (XLogP3, TPSA, HBD/HBA counts). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1021089-96-2 (accessed 2026-05-09). View Source
